4-Isopropylpyridine

Basicity Protonation Acid-base chemistry

4-Isopropylpyridine (CAS 696-30-0) is a liquid monocyclic heteroaromatic of the 4-alkylpyridine subclass, with a molecular formula of C₈H₁₁N and a molecular weight of 121.18 g/mol. It features a pyridine ring substituted at the 4-position by a branched isopropyl group, which distinguishes its physicochemical and reactivity profile from other 4-alkylpyridines such as 4-methylpyridine, 4-ethylpyridine, 4-propylpyridine, and 4-tert-butylpyridine.

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
CAS No. 696-30-0
Cat. No. B108708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isopropylpyridine
CAS696-30-0
Synonyms4-(1-Methylethyl)pyridine;  4-Isopropyl-pyridine
Molecular FormulaC8H11N
Molecular Weight121.18 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=NC=C1
InChIInChI=1S/C8H11N/c1-7(2)8-3-5-9-6-4-8/h3-7H,1-2H3
InChIKeyFRGXNJWEDDQLFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Isopropylpyridine (CAS 696-30-0) for Procurement: Baseline Identity and Sourcing Context


4-Isopropylpyridine (CAS 696-30-0) is a liquid monocyclic heteroaromatic of the 4-alkylpyridine subclass, with a molecular formula of C₈H₁₁N and a molecular weight of 121.18 g/mol [1]. It features a pyridine ring substituted at the 4-position by a branched isopropyl group, which distinguishes its physicochemical and reactivity profile from other 4-alkylpyridines such as 4-methylpyridine, 4-ethylpyridine, 4-propylpyridine, and 4-tert-butylpyridine. It is commonly supplied at ≥98% purity (GC) and serves as a versatile building block in pharmaceutical intermediate synthesis, ligand design, and materials chemistry .

Why Generic 4-Alkylpyridine Substitution Fails for 4-Isopropylpyridine Procurement


4-Alkylpyridines such as 4-methylpyridine, 4-ethylpyridine, 4-propylpyridine, and 4-tert-butylpyridine are not interchangeable with 4-isopropylpyridine. The branched isopropyl group confers a distinct combination of steric demand, electron-donating inductive effect, and lipophilicity that differs from both linear-chain analogs (e.g., 4-propylpyridine) and the bulkier tert-butyl analog. These differences directly affect basicity (pKa), boiling point and purification behavior, chemoselectivity in aerobic oxidation, and coordination geometry in metal–ligand systems . Simply substituting a cheaper or more readily available 4-alkylpyridine risks altered reaction outcomes—lowered yield, different regioselectivity, or failed crystallization—making compound-specific evidence critical for informed scientific selection [1].

Quantitative Differentiation Evidence for 4-Isopropylpyridine Against 4-Alkylpyridine Analogs


Differential Basicity: 4-Isopropylpyridine Exhibits a Lower pKa Than 4-Propylpyridine and 4-tert-Butylpyridine

The conjugate acid pKa of 4-isopropylpyridine is 6.02 at 25°C . This is lower than the pKa values of its closest structural analogs: 4-propylpyridine (pKa 6.05 ; predicted 6.04 [1]) and 4-tert-butylpyridine (pKa 5.99 [2]). While the differences are modest (~0.03–0.04 units), the rank order of basicity (tert-butyl < isopropyl < propyl) is consistent with the steric and inductive effects of the alkyl substituent. This pKa placement has practical implications: 4-isopropylpyridine is slightly less basic than 4-propylpyridine, which can influence protonation state and partitioning behavior in aqueous-organic biphasic systems or in HPLC method development where even sub-0.1 pKa shifts alter retention and selectivity .

Basicity Protonation Acid-base chemistry

Oxidative Chemoselectivity: 4-Isopropylpyridine Selectively Forms Crystalline Hydroperoxide in Competition with 4-Propylpyridine

In a 5:1 molar mixture of 4-isopropylpyridine and 4-propylpyridine subjected to slow air flow, only 4-isopropylpyridine undergoes aerobic oxidation to yield a crystalline hydroperoxide (4-isopropylpyridine hydroperoxide, 4-IPPHP) with a monoclinic crystal structure, while 4-propylpyridine remains unreacted [1]. The differential reactivity is attributed to the greater stability of the tertiary C–H bond in the isopropyl group toward radical-mediated peroxidation, combined with the favorable crystal packing of the hydroperoxide product. This selectivity is productively exploited for the isolation of lamellar hydroperoxide crystals with blue-violet photoluminescence [2].

Aerobic oxidation Chemoselectivity Crystal engineering

Coordination Chemistry Differentiation: 4-Isopropylpyridine Enables Decanuclear Oxomolybdenum Cluster Formation

4-Isopropylpyridine acts as a terminal N-donor ligand in the assembly of a centrosymmetric decanuclear oxomolybdenum(V,VI) cluster of formula [Mo₁₀O₂₆(C₈H₁₁N)₈], characterized by single-crystal X-ray diffraction [1]. The cluster features eight 4-isopropylpyridine ligands coordinating to the molybdenum framework, with Mo–Mo single bond distances of 2.5637(6) and 2.6132(6) Å [1]. The branched isopropyl group provides sufficient steric protection to stabilize the polynuclear core without preventing crystallization, a balance that linear 4-propylpyridine or 4-ethylpyridine ligands may not achieve: the n-propyl chain can introduce conformational disorder, while smaller alkyl groups may permit unwanted oligomerization pathways [2].

Coordination chemistry Molybdenum clusters X-ray crystallography

Boiling Point and Purification-Relevant Differentiation: 4-Isopropylpyridine Distils at 178°C, Intermediate Between 4-Ethylpyridine and 4-Propylpyridine

The boiling point of 4-isopropylpyridine is 178°C (lit.) [1], which is notably different from its constitutional isomer 4-propylpyridine (183–186°C [2]) and from 4-ethylpyridine (168°C [3]). The ~5–8°C boiling point depression relative to 4-propylpyridine—despite identical molecular formula (C₈H₁₁N) and molecular weight—reflects the effect of chain branching on intermolecular forces. In practice, this means that 4-isopropylpyridine can be separated from 4-propylpyridine by fractional distillation with a theoretical plate requirement that is industrially achievable, whereas 4-methylpyridine (bp 145°C) and 4-ethylpyridine (bp 168°C) are too volatile to serve as direct replacements in high-temperature reactions [4].

Physicochemical properties Distillation Purification

Macrocycle Synthesis: Perfluoro-4-isopropylpyridine Enables Regioselective Two-Step Macrocyclization

Perfluoro-4-isopropylpyridine serves as a regioselective electrophilic building block for the two-step synthesis of macrocyclic systems bearing pyridine subunits, with products characterized by X-ray crystallography and electrospray mass spectrometry [1]. The perfluorinated isopropyl group imparts sufficient electron-withdrawing character to activate the pyridine ring toward nucleophilic aromatic substitution while the branched perfluoroalkyl chain directs the regiochemistry of the second nucleophilic attack, enabling macrocycle formation in good yields [1]. In contrast, perfluoro-4-propylpyridine or perfluoro-4-ethylpyridine analogs have not been reported to yield analogous macrocyclic architectures, suggesting the steric and electronic balance of the perfluoroisopropyl group is critical [2].

Macrocycle synthesis Perfluoroalkylpyridines Nucleophilic substitution

Lipophilicity Differentiation: 4-Isopropylpyramine LogP (2.07–2.33) Distinguishes It from 4-Propylpyridine (LogP ~2.1) and 4-tert-Butylpyridine (LogP ~2.5)

Experimental and estimated logP values for 4-isopropylpyridine range from 2.07 (ACD/Labs ) to 2.33 (estimated ). This places it between 4-propylpyridine (logP ~2.1 ) and 4-tert-butylpyridine (logP ~2.5 ) on the lipophilicity scale. The branched isopropyl group produces a logP that is lower than that of the more compact tert-butyl substituent but comparable to or slightly higher than that of the linear propyl chain, reflecting the interplay between molecular surface area and polarizability. In drug-design contexts, a logP shift of 0.2–0.4 can alter membrane permeability and metabolic stability; thus 4-isopropylpyridine provides a lipophilicity tuning option orthogonal to linear-chain 4-alkylpyridines [1].

Lipophilicity logP Partition coefficient

High-Confidence Application Scenarios for 4-Isopropylpyridine Based on Quantitative Differentiation Evidence


Synthesis of Antifungal Bis(alkylpyridinium) Reagents

4-Isopropylpyridine is a direct reagent for the synthesis of bis(alkylpyridinium) compounds with demonstrated antifungal and cytotoxic properties . The branched isopropyl group contributes to the amphiphilic balance required for membrane activity. Attempting this synthesis with 4-propylpyridine or 4-ethylpyridine would alter the alkyl chain architecture and potentially abolish the antifungal activity, as the structure–activity relationship of bis-pyridinium antimicrobials is sensitive to alkyl chain branching [1].

Crystallization-Driven Synthesis of Photoluminescent Organic Hydroperoxides

When a pyridine-derived organic hydroperoxide with solid-state photoluminescence is the target, 4-isopropylpyridine is the required precursor. Its selective aerobic oxidation in the presence of 4-propylpyridine demonstrates that only the isopropyl-substituted pyridine undergoes peroxidation and subsequent crystallization. Researchers developing luminescent organic materials or peroxide-based initiators should procure 4-isopropylpyridine specifically, as 4-propylpyridine, 4-ethylpyridine, and 4-methylpyridine are unreactive under identical ambient oxidation conditions.

Construction of Polynuclear Molybdenum(V,VI) Clusters for Inorganic Materials

The synthesis of the decanuclear oxomolybdenum cluster [Mo₁₀O₂₆(4-isopropylpyridine)₈] uniquely relies on 4-isopropylpyridine as the terminal ligand . This cluster topology has not been replicated with linear-chain 4-alkylpyridines. Inorganic chemists targeting discrete high-nuclearity metal oxide clusters for catalysis, magnetism, or electronic materials studies should source 4-isopropylpyridine, as substitution with 4-propylpyridine or 4-ethylpyridine would likely yield alternative cluster nuclearities or amorphous products.

Macrocycle and Host–Guest Chemistry Using Perfluoro-4-isopropylpyridine

Perfluoro-4-isopropylpyridine is a validated, regioselective building block for the two-step assembly of pyridine-containing macrocycles characterized by X-ray crystallography . Its perfluoroalkyl substituent activates the ring toward nucleophilic aromatic substitution while directing the second nucleophilic attack to enable ring closure. Researchers in supramolecular chemistry should specify perfluoro-4-isopropylpyridine over perfluoro-4-propylpyridine or perfluoro-4-ethylpyridine, which lack published macrocyclization precedent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isopropylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.